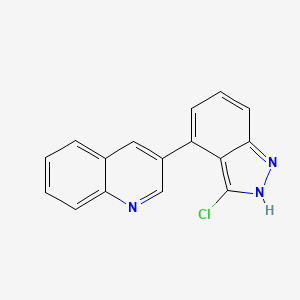
3-(3-chloro-1H-indazol-4-yl)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Chloro-1H-indazol-4-yl)quinoline is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline itself is a heterocyclic aromatic organic compound with a structure similar to that of naphthalene with a nitrogen atom replacing one carbon atom in the ring. The presence of the indazole moiety in this compound adds to its chemical complexity and potential biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: . One common method involves the reaction of 3-chloro-1H-indazole with a suitable quinoline derivative under specific conditions, such as heating in the presence of a catalyst.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using advanced chemical engineering techniques to ensure purity and yield. Continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 3-(3-Chloro-1H-indazol-4-yl)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired functional group.
Major Products Formed:
Oxidation Products: Various quinoline and indazole derivatives with different oxidation states.
Reduction Products: Reduced forms of the compound with different electronic properties.
Substitution Products: Derivatives with different substituents on the quinoline or indazole rings.
Applications De Recherche Scientifique
3-(3-Chloro-1H-indazol-4-yl)quinoline has shown potential in various scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its biological activity, including potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for treating infections and cancer.
Industry: The compound's unique properties make it useful in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 3-(3-Chloro-1H-indazol-4-yl)quinoline exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
3-(3-Chloro-1H-indazol-4-yl)quinoline is unique due to its specific structural features. Similar compounds include other quinoline and indazole derivatives, such as:
Quinoline derivatives: 4-chloroquinoline, 8-hydroxyquinoline
Indazole derivatives: 1H-indazole, 3-chloro-1H-indazole
These compounds share structural similarities but differ in their functional groups and potential biological activities. The unique combination of quinoline and indazole in this compound contributes to its distinct properties and applications.
Propriétés
Formule moléculaire |
C16H10ClN3 |
|---|---|
Poids moléculaire |
279.72 g/mol |
Nom IUPAC |
3-(3-chloro-2H-indazol-4-yl)quinoline |
InChI |
InChI=1S/C16H10ClN3/c17-16-15-12(5-3-7-14(15)19-20-16)11-8-10-4-1-2-6-13(10)18-9-11/h1-9H,(H,19,20) |
Clé InChI |
MOXFMDJKWPWEES-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C(C=N2)C3=CC=CC4=NNC(=C43)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















